Cas no 28548-09-6 (2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI))
28548-09-6 structure
Product Name:2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)
CAS No:28548-09-6
MF:C12H8Cl6O2
MW:396.908718109131
CID:263406
PubChem ID:34276
Update Time:2025-04-19
2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)
- 9-Hydroxyendrin
- 9-Hydoxy-HEOD
- 28548-09-6
- A,7
- 3, 4, 5, 6, 13, 13-hexachloro-10-oxapentacyclo[6.3.1.13, 6.02, 7.09, 11]tridec-4-en-12-ol
- 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
- (2
- WL 40231
- 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,alpha,2a,3,6,6a,7,7a-octahydro-
- 38149-13-2
- 3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol
- WL 41433
- FT-0669542
- 26946-01-0
- BRN 1396498
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-
- 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-
- WL 41434
- 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
- syn-12-Hydroxyendrin
- (2beta,7beta,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7
- 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer
- 9-syn-Hydroxy HEOD
- 9-Hydroxydieldrin
- syn-12-Hydroxydieldrin
- 9-Hydroxy-HEOD
- DTXSID60949729
- A,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-ol
- anti-12-Hydroxyendrin
- 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth(2,3-b)oxiren-8-ol stereoisomer
- 49748-76-7
- VRHKKHANKOOSAH-UHFFFAOYSA-N
-
- Inchi: 1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H
- InChI Key: VRHKKHANKOOSAH-UHFFFAOYSA-N
- SMILES: ClC12C(=C(C(C1(Cl)Cl)(C1C3C(C(C4C3O4)C12)O)Cl)Cl)Cl
Computed Properties
- Exact Mass: 395.862596g/mol
- Monoisotopic Mass: 393.865546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 547
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.8Ų
2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI) Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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